Anatoxin A
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Overview
Description
Mechanism of Action
Anatoxin-a, also known as “1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone”, is a potent neurotoxin produced by several species of freshwater cyanobacteria . This compound has a significant impact on the nervous system and poses a threat to both human and animal health .
Target of Action
The primary target of Anatoxin-a is the nicotinic acetylcholine receptor (nAchR) . This receptor plays a crucial role in transmitting signals in the nervous system. Anatoxin-a mimics the binding of the receptor’s natural ligand, acetylcholine .
Mode of Action
Anatoxin-a interacts with its target, the nAchR, by mimicking the binding of acetylcholine . This interaction leads to the activation of the receptor, which in turn triggers a series of events in the nervous system .
Biochemical Pathways
Anatoxin-a affects the signaling pathways associated with the nAchR . The toxin’s binding to the receptor leads to the activation of downstream signaling pathways, which can result in various neurological symptoms .
Pharmacokinetics
It is known that the toxin can passively cross biological membranes and act rapidly on its target, the nachr .
Result of Action
The binding of Anatoxin-a to the nAchR can lead to a range of effects, including loss of coordination, muscular fasciculations, convulsions, and even death by respiratory paralysis . These effects are due to the disruption of normal signaling in the nervous system .
Action Environment
The action of Anatoxin-a can be influenced by various environmental factors. For instance, the toxin is produced by cyanobacteria that thrive in freshwater environments . Changes in these environments, such as increasing temperatures and nutrient runoff, can lead to more frequent and expansive cyanobacterial blooms, thereby increasing the amount of Anatoxin-a in the water .
Biochemical Analysis
Biochemical Properties
Anatoxin A plays a significant role in biochemical reactions. It acts as a potent agonist at the nicotinic acetylcholine receptor (nAchR), where it mimics the binding of the receptor’s natural ligand, acetylcholine . This interaction with nAchR is crucial for its neurotoxic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can cause neurologic symptoms in humans following food poisoning . The toxin is able to cross passively biological membranes and act rapidly on nicotinic receptors . It can also cause loss of coordination, muscular fasciculations, convulsions, and death by respiratory paralysis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the nicotinic acetylcholine receptor (nAchR). It mimics the binding of the receptor’s natural ligand, acetylcholine . This binding leads to the activation of the receptor and subsequent physiological responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound can cause death in wild and domestic animals .
Metabolic Pathways
Given its role as a potent agonist at the nicotinic acetylcholine receptor (nAchR), it is likely that it interacts with enzymes or cofactors involved in neurotransmission .
Transport and Distribution
This compound can cross passively biological membranes
Subcellular Localization
Given its ability to cross biological membranes and its interaction with the nicotinic acetylcholine receptor (nAchR), it is likely that it localizes to regions of the cell where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions: Anatoxin-a can be synthesized through various chemical routes. One common method involves the cyclization of a precursor compound, followed by a series of reduction and oxidation reactions to form the bicyclic structure characteristic of anatoxin-a . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods: Industrial production of anatoxin-a is primarily focused on its extraction from cyanobacterial cultures. The cyanobacteria are cultivated under controlled conditions to maximize the production of anatoxin-a. The compound is then extracted using solvent extraction methods, followed by purification through techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Anatoxin-a undergoes various chemical reactions, including:
Oxidation: Anatoxin-a can be oxidized to form various derivatives, which may have different toxicological properties.
Reduction: Reduction reactions can convert anatoxin-a into less toxic forms.
Substitution: Substitution reactions can modify the functional groups on anatoxin-a, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include various anatoxin-a derivatives, such as homoanatoxin-a and dihydroanatoxin-a, which may have different levels of toxicity and biological activity .
Scientific Research Applications
Anatoxin-a has several scientific research applications, including:
Chemistry: Anatoxin-a is used as a model compound to study the synthesis and reactivity of bicyclic alkaloids.
Biology: Researchers use anatoxin-a to study the effects of neurotoxins on cellular processes and to investigate the mechanisms of neurotoxicity.
Comparison with Similar Compounds
Homoanatoxin-a: A derivative of anatoxin-a with similar neurotoxic properties.
Guanitoxin (formerly anatoxin-a (S)): Another potent cyanotoxin with a similar mechanism of action but structurally unrelated to anatoxin-a.
Uniqueness of Anatoxin-a: Anatoxin-a is unique due to its rapid onset of action and high potency as a neurotoxin. Its ability to mimic acetylcholine and bind to nicotinic acetylcholine receptors with high affinity makes it a valuable compound for studying neurotoxicity and developing detection methods for cyanobacterial toxins .
Properties
CAS No. |
64285-06-9 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3 |
InChI Key |
SGNXVBOIDPPRJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC2CCC1N2 |
Isomeric SMILES |
CC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2 |
Color/Form |
Oil |
Key on ui other cas no. |
64285-06-9 |
Pictograms |
Irritant; Health Hazard |
solubility |
In water, 7.2X10+4 mg/L at 25 °C (est) |
Synonyms |
1-(1R,6R)-9-Azabicyclo[4.2.1]non-2-en-2-ylethanone; (1R)-1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone; (+)-Anatoxin a; (+)-Anatoxin α; Anatoxin I; Anatoxin a; Anatoxin a; |
vapor_pressure |
5.8X10-3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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